1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
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Overview
Description
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals . The compound is characterized by its cyclobutane ring structure, which is substituted with an aminopropyl group and a hydroxyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with 2-aminopropanol in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of more scalable techniques, such as continuous flow reactors, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The aminopropyl group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s effects .
Comparison with Similar Compounds
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminopropyl)cyclopentanol hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(2-Aminopropyl)cyclohexanol hydrochloride: This compound features a cyclohexane ring and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic effects compared to its cyclopentane and cyclohexane analogs .
Properties
IUPAC Name |
1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRAOMFAOCDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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